molecular formula C₁₉H₁₈O₆ B1141457 2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid CAS No. 35676-02-9

2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid

Cat. No.: B1141457
CAS No.: 35676-02-9
M. Wt: 342.34
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Description

2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid: is an organic compound with the molecular formula C19H18O6 and a molecular weight of 342.34 g/mol . This compound is a derivative of phenanthrene, characterized by the presence of four methoxy groups and a carboxylic acid group attached to the phenanthrene core. It is typically found as a brown solid and has a melting point greater than 256°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid typically involves the use of phenanthrene as a starting materialOne common method involves the use of benzeneacetic acid, α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxy-, (αZ)- as an intermediate .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves multiple steps of chemical reactions, purification, and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include phenanthrene derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include phenanthrene derivatives with alcohol or alkane groups.

    Substitution: Products may include phenanthrene derivatives with various substituted functional groups.

Scientific Research Applications

2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation, depending on the specific biological context.

Comparison with Similar Compounds

    2,3,6,7-Tetramethoxyphenanthrene: Similar structure but lacks the carboxylic acid group.

    9-Phenanthrenecarboxylic Acid: Similar structure but lacks the methoxy groups.

    2,3,6,7-Tetramethoxy-9-anthracenecarboxylic Acid: Similar structure but with an anthracene core instead of phenanthrene.

Uniqueness: 2,​3,​6,​7-​Tetramethoxy-9-phenanthrenecarboxylic Acid is unique due to the combination of four methoxy groups and a carboxylic acid group on the phenanthrene core. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and industrial applications.

Properties

CAS No.

35676-02-9

Molecular Formula

C₁₉H₁₈O₆

Molecular Weight

342.34

Synonyms

2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic Acid

Origin of Product

United States

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